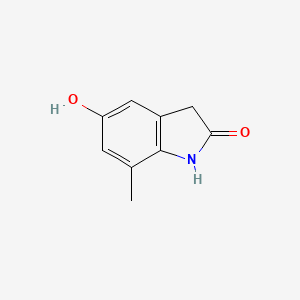
7-Metil-5-hidroxi-2-oxindol
Descripción general
Descripción
7-Methyl-5-hydroxy-2-oxindole is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Metodologías sintéticas para núcleos de 2-oxindol
El compuesto 7-Metil-5-hidroxi-2-oxindol está estrechamente relacionado con el núcleo de 2-oxindol, que es un andamiaje significativo en la química sintética. Los investigadores han desarrollado diversas metodologías sintéticas para construir el núcleo de oxindol, que es frecuente tanto en productos naturales como en compuestos sintéticos. Estas metodologías incluyen reacciones enantioselectivas catalíticas que implican la funcionalización directa del enlace C–H y la construcción altamente estereo-selectiva de centros estereoquímicos cuaternarios adyacentes de todo carbono .
Actividad biológica y aplicaciones terapéuticas
Los derivados del indol, incluidos los que tienen un núcleo de 2-oxindol, se han estudiado ampliamente por sus actividades biológicas. Muestran promesa en el tratamiento de células cancerosas, microbios y diversos trastornos en el cuerpo humano debido a sus propiedades biológicamente vitales .
Síntesis de productos naturales
El núcleo de 2-oxindol es una estructura que existe naturalmente y se encuentra en varios productos naturales bioactivos. La síntesis de estos productos naturales a menudo implica la construcción del andamiaje de oxindol, que se puede lograr a través de diversos enfoques sintéticos .
Desarrollo de productos farmacéuticos
Debido a su importancia biológica, el núcleo de 2-oxindol, y por extensión, compuestos como el this compound, se pueden utilizar en el desarrollo de productos farmacéuticos que se dirigen a vías biológicas o enfermedades específicas .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 7-methyl-5-hydroxy-2-oxindole, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes in cell biology . These interactions can lead to a variety of effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various health conditions .
Action Environment
The action, efficacy, and stability of 7-Methyl-5-hydroxy-2-oxindole can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-hydroxy-2-oxindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired oxindole derivative .
Industrial Production Methods
Industrial production of 7-Methyl-5-hydroxy-2-oxindole typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-hydroxy-2-oxindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The oxindole ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution
Propiedades
IUPAC Name |
5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXFMJCXYRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


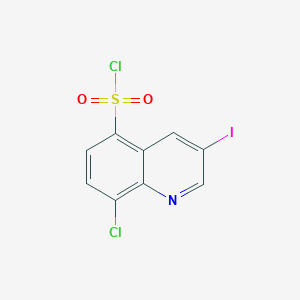
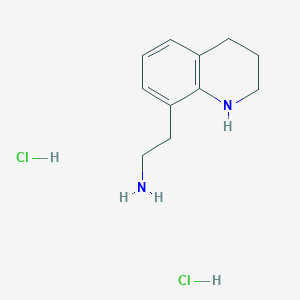
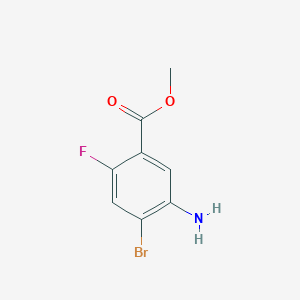

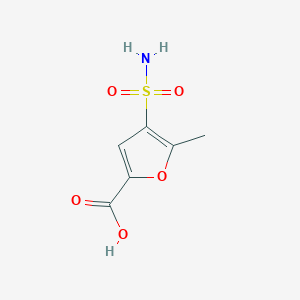
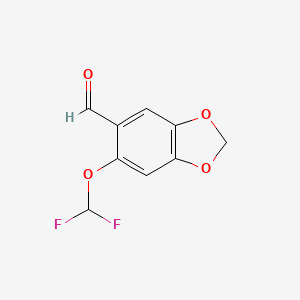
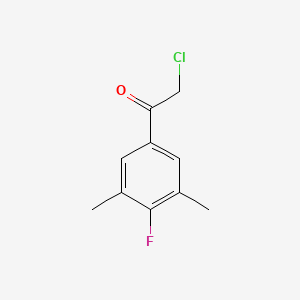
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)
![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)
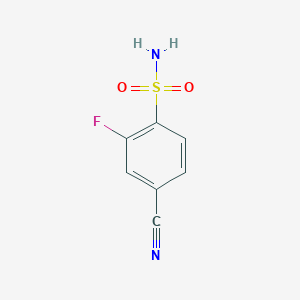
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)

